N-cyclopentyl-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea
Overview
Description
N-cyclopentyl-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea is a useful research compound. Its molecular formula is C19H26N4O and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.21066147 g/mol and the complexity rating of the compound is 424. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Design and Synthesis for Anti-HIV Activity A study focused on the synthesis of 1-aromatic methyl-substituted 3-(3,5-dimethylbenzyl)uracil and N-3,5-dimethylbenzyl-substituted urea derivatives, evaluated as non-nucleoside HIV-1 reverse transcriptase inhibitors. Some compounds demonstrated significant anti-HIV-1 activity, suggesting the potential of these derivatives in HIV treatment research (Sakakibara et al., 2015).
Antibacterial Applications Another investigation aimed at the synthesis of new heterocyclic compounds containing a sulfonamido moiety, targeting their use as antibacterial agents. The study reports the synthesis and antibacterial evaluation of these novel compounds, indicating their potential in combating bacterial infections (Azab, Youssef, & El‐Bordany, 2013).
Catalytic Applications Research on nano α-Al2O3 supported ammonium dihydrogen phosphate explored its use as a novel and heterogeneous catalyst for the one-pot synthesis of various heterocyclic derivatives. This study highlights the efficiency and environmental friendliness of the catalytic process, offering valuable insights into the application of such catalysts in organic synthesis (Maleki & Ashrafi, 2014).
Synthesis of Heterocyclic Compounds as Anti-Tumor Agents Efforts to develop novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents were undertaken, demonstrating the potential of these compounds in cancer research. The synthesis approach and molecular modeling studies suggest these derivatives could serve as promising candidates for further investigation in oncology (Nassar, Atta-Allah, & Elgazwy, 2015).
Properties
IUPAC Name |
1-cyclopentyl-3-[3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-13-8-4-5-9-16(13)12-23-15(3)18(14(2)22-23)21-19(24)20-17-10-6-7-11-17/h4-5,8-9,17H,6-7,10-12H2,1-3H3,(H2,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIOJGQHFZYUSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(C(=N2)C)NC(=O)NC3CCCC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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